molecular formula C7H5NO7 B14289234 2,4,6-Trihydroxy-3-nitrobenzoic acid CAS No. 129273-49-0

2,4,6-Trihydroxy-3-nitrobenzoic acid

Katalognummer: B14289234
CAS-Nummer: 129273-49-0
Molekulargewicht: 215.12 g/mol
InChI-Schlüssel: QMJBWKQRDLDAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trihydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups and one nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-Trihydroxy-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4,6-trihydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trihydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trihydroxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism by which 2,4,6-Trihydroxy-3-nitrobenzoic acid exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitrobenzoic acid: Lacks the hydroxyl groups present in 2,4,6-Trihydroxy-3-nitrobenzoic acid.

    2,4,6-Trinitrobenzoic acid: Contains three nitro groups instead of one.

    2,4,6-Trihydroxybenzoic acid: Does not have the nitro group.

Uniqueness

This compound is unique due to the combination of hydroxyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

129273-49-0

Molekularformel

C7H5NO7

Molekulargewicht

215.12 g/mol

IUPAC-Name

2,4,6-trihydroxy-3-nitrobenzoic acid

InChI

InChI=1S/C7H5NO7/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1,9-11H,(H,12,13)

InChI-Schlüssel

QMJBWKQRDLDAGV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.